molecular formula C18H16N2O B2543287 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol CAS No. 361158-05-6

2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol

Cat. No.: B2543287
CAS No.: 361158-05-6
M. Wt: 276.339
InChI Key: HLNPQGMGCVFUJJ-BQYQJAHWSA-N
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Description

2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol is an organic compound with the molecular formula C18H16N2O . This compound is known for its unique structure, which includes a quinoline core substituted with an aminophenylvinyl group and a methyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety and hazards associated with “2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol” are not specified in the available information . It’s important to handle all chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The introduction of the aminophenylvinyl group can be achieved through a series of substitution reactions. For example, the reaction of 2-chloroquinoline with 2-aminophenylvinyl chloride in the presence of a base like potassium carbonate can yield the desired product.

    Methylation: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenylvinyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Potassium carbonate, sodium hydride, various halides or nucleophiles.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Aminophenyl)vinyl]quinolin-8-ol: Lacks the methyl group at the 5-position.

    2-[2-(2-Aminophenyl)vinyl]-5-chloroquinolin-8-ol: Contains a chlorine atom instead of a methyl group.

    2-[2-(2-Aminophenyl)vinyl]-5-ethylquinolin-8-ol: Contains an ethyl group instead of a methyl group.

Uniqueness

2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(E)-2-(2-aminophenyl)ethenyl]-5-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-12-6-11-17(21)18-15(12)10-9-14(20-18)8-7-13-4-2-3-5-16(13)19/h2-11,21H,19H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNPQGMGCVFUJJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)O)C=CC3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC(=NC2=C(C=C1)O)/C=C/C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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